molecular formula C7H5FN2S B11768072 5-Fluorobenzo[d]isothiazol-3-amine

5-Fluorobenzo[d]isothiazol-3-amine

Cat. No.: B11768072
M. Wt: 168.19 g/mol
InChI Key: AAOKAKGSZVZTDZ-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d]isothiazol-3-amine is a chemical compound with a unique structure that includes a fluorine atom attached to a benzoisothiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorine atom can significantly alter the compound’s properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzo[d]isothiazol-3-amine typically involves the introduction of a fluorine atom into a benzoisothiazole framework. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the benzoisothiazole ring. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow reactors and the use of more readily available starting materials. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents, alkyl halides, or aryl halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoisothiazoles.

Scientific Research Applications

5-Fluorobenzo[d]isothiazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoisothiazole: Lacks the fluorine atom, which can result in different chemical and biological properties.

    5-Chlorobenzo[d]isothiazol-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    5-Bromobenzo[d]isothiazol-3-amine: Contains a bromine atom, which can also alter its properties compared to the fluorinated version.

Uniqueness

The presence of the fluorine atom in 5-Fluorobenzo[d]isothiazol-3-amine makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

5-fluoro-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5FN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)

InChI Key

AAOKAKGSZVZTDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=NS2)N

Origin of Product

United States

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